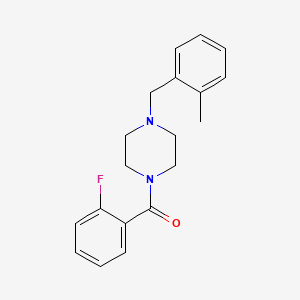![molecular formula C13H23NO B5760860 N-(4-propylbicyclo[2.2.2]oct-1-yl)acetamide](/img/structure/B5760860.png)
N-(4-propylbicyclo[2.2.2]oct-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-propylbicyclo[2.2.2]oct-1-yl)acetamide, commonly known as PACAP-27, is a neuropeptide that plays an important role in the regulation of various physiological processes. PACAP-27 was first isolated from ovine hypothalamus in 1989 and has since been extensively studied for its potential therapeutic applications.
作用機序
PACAP-27 exerts its effects by binding to specific receptors on the cell surface, known as PAC1, VPAC1, and VPAC2 receptors. The binding of PACAP-27 to these receptors activates various signaling pathways, including the adenylate cyclase-cAMP-PKA pathway, the MAPK/ERK pathway, and the PI3K/Akt pathway. These signaling pathways regulate various cellular processes, including gene expression, protein synthesis, and cell proliferation.
Biochemical and Physiological Effects:
PACAP-27 has a wide range of biochemical and physiological effects, including neuroprotection, vasodilation, anti-inflammatory effects, and modulation of the immune system. PACAP-27 can also regulate the release of various hormones, including growth hormone, prolactin, and insulin.
実験室実験の利点と制限
One of the advantages of using PACAP-27 in lab experiments is its stability, which allows for long-term storage and easy handling. Additionally, PACAP-27 has a high affinity for its receptors, making it a potent and specific ligand for studying the signaling pathways involved. However, one of the limitations of using PACAP-27 in lab experiments is its high cost, which can limit its widespread use.
将来の方向性
There are several future directions for the research on PACAP-27. One potential direction is the development of PACAP-27 analogs with improved pharmacokinetic properties and enhanced efficacy. Another direction is the investigation of the role of PACAP-27 in various diseases, including metabolic disorders and autoimmune diseases. Additionally, the use of PACAP-27 as a therapeutic agent in clinical trials for various diseases should be explored further.
Conclusion:
In conclusion, PACAP-27 is a neuropeptide with a wide range of potential therapeutic applications. The synthesis method of PACAP-27 involves solid-phase peptide synthesis, and it exerts its effects by binding to specific receptors on the cell surface. PACAP-27 has a wide range of biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. The future directions for research on PACAP-27 include the development of analogs with improved pharmacokinetic properties and the investigation of its role in various diseases.
合成法
The synthesis of PACAP-27 involves the solid-phase peptide synthesis method, which is a widely used technique for the production of peptides. The synthesis begins with the attachment of the first amino acid to a solid support, followed by the sequential addition of other amino acids. After the completion of the peptide sequence, the peptide is cleaved from the solid support and purified to obtain the final product.
科学的研究の応用
PACAP-27 has been extensively studied for its potential therapeutic applications in various diseases, including neurological disorders, cardiovascular diseases, and cancer. In neurological disorders, PACAP-27 has been shown to have neuroprotective effects and can promote neuronal survival and regeneration. In cardiovascular diseases, PACAP-27 has been shown to have vasodilatory effects and can protect against ischemic injury. In cancer, PACAP-27 has been shown to inhibit tumor growth and promote apoptosis.
特性
IUPAC Name |
N-(4-propyl-1-bicyclo[2.2.2]octanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c1-3-4-12-5-8-13(9-6-12,10-7-12)14-11(2)15/h3-10H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHNEYXODDQVBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC12CCC(CC1)(CC2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-propylbicyclo[2.2.2]oct-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(benzoylamino)carbonothioyl]amino}-4-methylbenzoic acid](/img/structure/B5760778.png)
![1-[2-(2,4-dimethylphenoxy)ethyl]piperidine](/img/structure/B5760783.png)
![4-{amino[({[(4-methylphenyl)amino]carbonyl}oxy)imino]methyl}phenyl (4-methylphenyl)carbamate](/img/structure/B5760794.png)
![cyclohexyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B5760802.png)

![1-(2,4-dichlorophenyl)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5760831.png)

![N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5760866.png)
![ethyl 4-{[(2-oxocyclohexylidene)methyl]amino}benzoate](/img/structure/B5760871.png)
![N-cyclopropyl-6-ethyl-2-[(4-methoxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5760879.png)


![N'-[4-(diethylamino)benzylidene]-4-nitrobenzohydrazide](/img/structure/B5760896.png)
